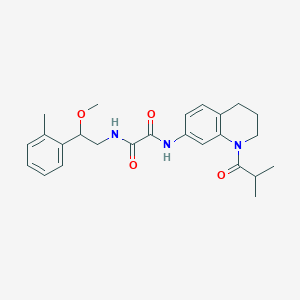
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups:
- Tetrahydroquinoline moiety : Known for various pharmacological effects.
- Oxalamide linkage : Characterized by two amide groups linked by an oxalic acid moiety.
- Methoxy and o-tolyl substituents : These groups may enhance the compound's interaction with biological targets.
The chemical formula of the compound is C21H24N4O3, with a molecular weight of approximately 380.4g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the tetrahydroquinoline core.
- Introduction of the isobutyryl group.
- Coupling with the methoxy-o-tolyl ethylamine to form the oxalamide linkage.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activity
Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant biological activities, including:
- Antimicrobial properties : Effective against various bacterial strains.
- Antitumor effects : Potential to inhibit cancer cell proliferation.
The presence of specific functional groups in this compound may enhance its efficacy against particular biological targets.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, potentially leading to therapeutic effects. For instance, compounds with similar structural features have shown affinity for dopamine and serotonin transporters, suggesting a possible role in neuropharmacology .
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydroquinoline derivatives | Contain tetrahydroquinoline rings | Antimicrobial and anticancer |
| Oxalamides | Characterized by oxalamide linkages | Diverse pharmacological effects |
Case Study: Antitumor Activity
In a study assessing the antitumor potential of tetrahydroquinoline derivatives, this compound was evaluated for its ability to inhibit cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-16(2)25(31)28-13-7-9-18-11-12-19(14-21(18)28)27-24(30)23(29)26-15-22(32-4)20-10-6-5-8-17(20)3/h5-6,8,10-12,14,16,22H,7,9,13,15H2,1-4H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGEJZITZALRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














